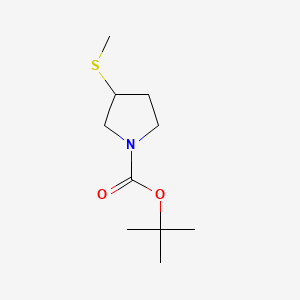

1-Boc-3-(Methylthio)pyrrolidine

Description

Significance of Pyrrolidine (B122466) Heterocycles in Contemporary Chemical Research

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a ubiquitous structural motif in a vast array of biologically active compounds and natural products. openmedicinalchemistryjournal.com Its prevalence in medicinal chemistry is underscored by its presence in numerous FDA-approved drugs. nih.gov The significance of the pyrrolidine scaffold stems from several key features:

Stereochemical Complexity: The non-planar, puckered nature of the pyrrolidine ring allows for the creation of multiple stereocenters, enabling the exploration of three-dimensional chemical space. This is crucial for designing molecules with specific spatial orientations that can lead to enhanced biological activity and selectivity. nih.govresearchgate.net

Physicochemical Properties: The presence of the nitrogen atom imparts distinct properties such as hydrophilicity and basicity, which can be modulated to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates. bohrium.com

Synthetic Versatility: The pyrrolidine ring can be readily functionalized at various positions, providing a versatile platform for the synthesis of diverse derivatives. bohrium.comnih.gov

The pyrrolidine nucleus is a cornerstone in the development of novel therapeutics for a wide range of diseases, including cancer, infectious diseases, and central nervous system disorders. nih.govnih.gov Its ability to mimic the structure of natural metabolites and engage in specific interactions with biological targets makes it an invaluable scaffold for drug discovery. openmedicinalchemistryjournal.com

Role of the tert-Butoxycarbonyl (Boc) Protecting Group in Synthetic Strategies for Nitrogenous Compounds

The tert-Butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. jk-sci.com Its popularity is due to a combination of factors that make it an invaluable tool for chemists:

Stability: The Boc group is stable to a wide range of reaction conditions, including basic hydrolysis, many nucleophiles, and catalytic hydrogenation. total-synthesis.com This robustness allows for selective manipulation of other functional groups within a molecule without affecting the protected amine.

Ease of Introduction: The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. numberanalytics.com This reaction is generally high-yielding and proceeds under mild conditions.

Facile Cleavage: A key advantage of the Boc group is its lability under acidic conditions. wikipedia.org It can be readily removed using acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), often in a solvent like dichloromethane (B109758) (DCM). jk-sci.com This orthogonality to other common protecting groups, such as Fmoc (removed with base) and Cbz (removed by hydrogenolysis), is a cornerstone of modern synthetic strategy, particularly in peptide and natural product synthesis. total-synthesis.comnumberanalytics.com

The Boc group's ability to temporarily mask the reactivity of an amine allows for the controlled and sequential construction of complex nitrogen-containing molecules, making it an indispensable tool in the synthesis of pharmaceuticals and other advanced materials. numberanalytics.com

| Aspect | Description |

| Introduction | Reaction of an amine with di-tert-butyl dicarbonate (Boc₂O) and a base. numberanalytics.com |

| Stability | Resistant to basic conditions, many nucleophiles, and catalytic hydrogenation. total-synthesis.com |

| Cleavage | Removed under acidic conditions (e.g., TFA, HCl). jk-sci.comwikipedia.org |

| Orthogonality | Compatible with base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz) protecting groups. total-synthesis.comnumberanalytics.com |

Overview of 1-Boc-3-(Methylthio)pyrrolidine as a Key Intermediate and Building Block

This compound is a bifunctional molecule that combines the features of the N-Boc protected pyrrolidine scaffold with a synthetically versatile methylthio group. This combination makes it a valuable intermediate and building block in organic synthesis. The Boc group provides temporary protection of the pyrrolidine nitrogen, allowing for selective reactions at other sites, while the methylthio group can participate in a variety of chemical transformations.

The presence of the sulfur atom offers unique reactivity. For instance, the methylthio group can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which can then act as a leaving group in nucleophilic substitution reactions. This allows for the introduction of a wide range of substituents at the 3-position of the pyrrolidine ring.

Scope and Objectives of Academic Research on this Chemical Compound

Academic research on this compound and related structures is driven by the need for new synthetic methodologies and the development of novel bioactive molecules. The primary objectives of this research include:

Development of Efficient Synthetic Routes: Researchers are continually exploring more efficient and stereoselective methods for the synthesis of this compound and its derivatives. This includes the use of chiral pool starting materials, such as methionine, to produce enantiopure compounds. mdpi.com

Exploration of its Synthetic Utility: A significant focus is on demonstrating the versatility of this building block in the synthesis of complex target molecules. This involves utilizing the unique reactivity of the methylthio group and the protected amine to construct diverse molecular architectures.

Application in Medicinal Chemistry: A major goal is the incorporation of the this compound scaffold into the design and synthesis of new therapeutic agents. The pyrrolidine core is a well-established pharmacophore, and the introduction of the methylthio group provides an additional point of diversification to optimize biological activity and target engagement. bohrium.com For example, pyrrolidine derivatives are being investigated as GPR40 modulators for the potential treatment of diabetes. google.com

The continued investigation of this compound and its analogues is expected to yield new synthetic tools and contribute to the discovery of novel drug candidates.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-methylsulfanylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2S/c1-10(2,3)13-9(12)11-6-5-8(7-11)14-4/h8H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFFVIHRYBTXYFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Boc 3 Methylthio Pyrrolidine and Its Stereoisomers

Retrosynthetic Analysis and Strategic Disconnections Leading to the Pyrrolidine (B122466) Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes to target molecules. For 1-Boc-3-(methylthio)pyrrolidine, the primary disconnections focus on the formation of the pyrrolidine ring and the introduction of the C-3 substituent.

A key strategic bond for disconnection is one that simplifies the cyclic structure into a more readily available acyclic precursor. rsc.org In the context of the pyrrolidine core, common retrosynthetic approaches involve breaking one of the C-N bonds or a C-C bond within the five-membered ring. bohrium.com

Key Retrosynthetic Disconnections for the Pyrrolidine Core:

| Disconnection Strategy | Precursor Type | Forward Reaction |

| C-N Bond Cleavage | Amino-aldehyde/ketone or Amino-halide | Intramolecular reductive amination or N-alkylation |

| C-C Bond Cleavage | Azomethine ylide and a dipolarophile | [3+2] Cycloaddition |

| Functional Group Interconversion | Pyrrolidinone | Reduction |

The Boc protecting group is typically introduced at a convenient stage, often on the nitrogen of the pyrrolidine ring or its acyclic precursor, to modulate reactivity during the synthetic sequence. numberanalytics.com The choice of disconnection strategy is often influenced by the desired stereochemistry at the C-3 position and the availability of chiral starting materials or catalysts.

Enantioselective and Diastereoselective Synthesis of the Pyrrolidine Scaffold

Achieving stereocontrol in the synthesis of substituted pyrrolidines is of paramount importance, as the biological activity of the final molecule is often dependent on its specific stereochemistry. whiterose.ac.uk Several powerful strategies have been developed to this end.

Chiral Pool Approaches Utilizing Sulfur-Containing Precursors

The chiral pool provides a direct route to enantiomerically pure compounds by utilizing readily available, naturally occurring chiral molecules as starting materials. whiterose.ac.uk α-Amino acids are a common choice for the synthesis of chiral pyrrolidines. For the synthesis of 3-(methylthio)pyrrolidine (B2442467) derivatives, sulfur-containing amino acids such as methionine or cysteine can serve as valuable precursors. While direct utilization of unprotected thiols like cysteine methyl ester can be problematic due to side reactions, their protected forms can be integrated into synthetic sequences. acs.org

Asymmetric Catalysis in C–N Bond Formation for Pyrrolidine Ring Closure

Asymmetric catalysis offers an efficient means of generating chiral pyrrolidines from prochiral precursors. The intramolecular hydroamination of alkenes is a powerful method for forming the pyrrolidine ring. Copper-catalyzed intramolecular hydroamination reactions, for instance, can produce α-arylpyrrolidines with high enantiomeric purity under mild conditions. nih.gov

Another significant approach is the use of chiral phosphoric acids to catalyze intramolecular aza-Michael reactions. core.ac.ukwhiterose.ac.uk This method has been successfully applied to the synthesis of various substituted pyrrolidines with high enantioselectivity. core.ac.uk Furthermore, cascade reactions combining base and gold catalysis have been developed for the one-pot synthesis of substituted pyrrolidines with good to excellent diastereoselectivities. rsc.org

Table of Asymmetric Catalytic Methods for Pyrrolidine Synthesis:

| Catalytic System | Reaction Type | Key Features |

| Copper/Chiral Ligand | Intramolecular Hydroamination | Mild conditions, high enantioselectivity for α-arylpyrrolidines. nih.gov |

| Chiral Phosphoric Acid | Intramolecular aza-Michael | High enantioselectivity for various substituted pyrrolidines. core.ac.ukwhiterose.ac.uk |

| Base/Gold Catalysis | Nitro-Mannich/Hydroamination Cascade | One-pot synthesis, good to excellent diastereoselectivity. rsc.org |

| N-Heterocyclic Carbene | Domino Aza-Michael/Aldol (B89426) | Efficient synthesis of functionalized pyrrolidinones. core.ac.uk |

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the efficiency of chemical reactions to create stereochemically complex molecules. nih.govvu.nl Enzymes such as transaminases and keto reductases are increasingly used for the stereoselective synthesis of chiral building blocks. nih.gov For example, a one-pot photoenzymatic process has been developed to synthesize chiral N-Boc-3-aminopyrrolidines with high conversion and excellent enantiomeric excess. nih.gov This approach integrates a photochemical oxyfunctionalization with a stereoselective enzymatic transamination or carbonyl reduction. nih.gov

Deracemization using whole cells of microorganisms like Candida parapsilosis can provide optically pure alcohols, which can then be used as chiral starting materials in the synthesis of enantiomerically enriched pyrrolidines. rsc.org

Introduction of the Methylthio Moiety at the C-3 Position

The introduction of the methylthio group at the C-3 position of the pyrrolidine ring is a crucial step in the synthesis of the target molecule. This can be achieved through various sulfenylation reactions. researchgate.netrhhz.net

Electrophilic and Nucleophilic Sulfenylation Reactions

Sulfenylation reactions involve the formation of a carbon-sulfur bond. researchgate.net This can be accomplished using either electrophilic or nucleophilic sulfur reagents.

Electrophilic Sulfenylation: In this approach, an enolate or enamine derived from a 3-pyrrolidinone (B1296849) precursor reacts with an electrophilic sulfur species. Reagents like N-(phenylthio)phthalimide or other N-sulfenylsuccinimide/phthalimide derivatives are effective electrophilic sulfenylating agents. beilstein-journals.orgbeilstein-journals.org Organocatalysis, using chiral pyrrolidine derivatives, can be employed to achieve enantioselective α-sulfenylation of aldehydes and ketones. organic-chemistry.org

Nucleophilic Sulfenylation: Alternatively, a nucleophilic sulfur source, such as the methylthiolate anion, can displace a suitable leaving group at the C-3 position of the pyrrolidine ring. This is a common strategy in the synthesis of thioethers. lnu.edu.cn The reaction of a thiol with a carbon electrophile is a fundamental method for C-S bond formation. lnu.edu.cn

Table of Sulfenylation Reagents:

| Reagent Type | Examples | Reaction Type |

| Electrophilic Sulfur | N-(Phenylthio)phthalimide, N-(Arylthio)succinimides beilstein-journals.orgbeilstein-journals.org | Reaction with enolates/enamines |

| Nucleophilic Sulfur | Sodium thiomethoxide | Nucleophilic substitution |

| Radical Sulfur Source | Thiophenols (under oxidative conditions) rhhz.net | Radical substitution |

Stereochemical Control during Methylthio Group Introduction

Achieving stereochemical control during the introduction of the methylthio group is paramount for the synthesis of enantiomerically pure this compound. The stereochemical outcome is often dictated by the chosen synthetic route and the nature of the starting material.

One common strategy involves the use of chiral precursors, such as L-proline or trans-4-hydroxy-L-proline, to establish the desired stereochemistry early in the synthetic sequence. mdpi.com For instance, starting from Boc-protected trans-4-hydroxy-L-proline, the hydroxyl group can be converted to a suitable leaving group, followed by nucleophilic substitution with a methylthio source. mdpi.com The stereochemistry at the C4 position of the proline ring directs the incoming nucleophile, leading to the desired stereoisomer.

Another approach utilizes stereoselective reactions on prochiral substrates. For example, the use of chiral catalysts or auxiliaries can induce facial selectivity in the addition of a methylthio-containing fragment to a pyrrolidine precursor. acs.orgnih.gov The dienetricarbonyliron complex, for instance, has been shown to act as a stereodirecting element in the synthesis of 2-dienyl-substituted pyrrolidines, ensuring high facial selectivity. acs.org While not directly applied to this compound in the provided information, this principle of using a bulky metal complex to control the approach of a reagent is a well-established strategy in stereoselective synthesis.

Furthermore, dynamic kinetic resolution processes can be employed where a racemic intermediate is converted into a single enantiomer of the product. While specific examples for this compound are not detailed in the provided results, this remains a powerful tool in asymmetric synthesis.

The table below summarizes key aspects of stereochemical control.

| Method | Description | Key Features |

| Chiral Pool Synthesis | Utilizes readily available chiral starting materials like L-proline or its derivatives. mdpi.com | The inherent chirality of the starting material dictates the stereochemistry of the final product. mdpi.com |

| Auxiliary-Controlled Synthesis | A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical course of a reaction. nih.gov | The auxiliary is typically removed after the key stereocenter-forming step. |

| Catalytic Asymmetric Synthesis | A chiral catalyst is used in substoichiometric amounts to generate a chiral product from a prochiral substrate. acs.orgnih.gov | Offers the potential for high enantiomeric excess with a small amount of chiral material. |

Orthogonal Protection/Deprotection Strategies for the Nitrogen Atom (Boc Group)

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the nitrogen atom in pyrrolidine synthesis due to its stability under a range of conditions and its facile removal under acidic conditions. scispace.comorganic-chemistry.org The concept of orthogonal protection is crucial in multi-step syntheses, allowing for the selective removal of one protecting group in the presence of others. acs.orgwikipedia.org

The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org Its removal is most commonly achieved using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (CH₂Cl₂), or hydrogen chloride (HCl) in an organic solvent. scispace.commcours.net

In the context of synthesizing complex molecules containing the this compound scaffold, other protecting groups might be present on different functional groups. An orthogonal strategy would allow for the deprotection of the Boc group without affecting, for example, a benzyl (B1604629) (Bn) or a benzyloxycarbonyl (Cbz) group, which are typically removed under hydrogenolysis conditions. acs.orgresearchgate.net Similarly, an Fmoc group, which is base-labile, can be used orthogonally to the acid-labile Boc group. organic-chemistry.orgresearchgate.net

Recent methods have also explored alternative, milder conditions for Boc deprotection. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to effectively remove the Boc group under neutral conditions, often requiring only heat. google.com This can be advantageous when acid-sensitive functional groups are present in the molecule. Additionally, catalyst-free deprotection in subcritical water under pressure has been reported as a "green" alternative. mcours.net

| Protecting Group | Deprotection Conditions | Orthogonality with Boc |

| Benzyl (Bn) | Hydrogenolysis (e.g., H₂, Pd/C) | Yes acs.orgresearchgate.net |

| Benzyloxycarbonyl (Cbz) | Hydrogenolysis (e.g., H₂, Pd/C) | Yes acs.orgresearchgate.net |

| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Base (e.g., piperidine) | Yes organic-chemistry.orgresearchgate.net |

| tert-Butyldimethylsilyl (TBDMS) | Fluoride ion (e.g., TBAF) or acid | Partial (acid-labile) organic-chemistry.org |

Optimization of Reaction Conditions and Process Intensification

The optimization of reaction conditions and process intensification are critical for developing efficient, scalable, and economically viable syntheses of this compound. dokumen.pubfrontiersin.org This involves a systematic investigation of various reaction parameters to maximize yield and selectivity while minimizing reaction times and waste.

The choice of catalyst and, where applicable, the associated ligand, is often the most critical factor in determining the success of a synthetic transformation. For the synthesis of pyrrolidine derivatives, a wide range of catalysts have been developed.

In the context of forming the pyrrolidine ring or introducing substituents, metal-catalyzed reactions are prevalent. For instance, palladium catalysts are widely used for C-N and C-C bond-forming reactions that can be integral to the synthesis of substituted pyrrolidines. organic-chemistry.org The development of specific ligands for these metals can significantly enhance stereoselectivity and reaction rates. While direct examples for this compound are not provided, the principles of ligand design for related transformations are highly relevant. organic-chemistry.org

Lewis acids are also frequently employed to activate substrates and promote cyclization reactions. nih.govchemrxiv.org For example, ZrCl₄ and ZrOCl₂·8H₂O have been shown to be effective catalysts in the synthesis of pyrrole (B145914) derivatives from N-Boc α-aminoaldehydes. acs.org The screening of different Lewis acids is a common optimization strategy. acs.org

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, often offering milder reaction conditions and avoiding toxic metal residues. mdpi.com Proline and its derivatives are well-known organocatalysts for various asymmetric transformations. mdpi.com Guanidine-based catalysts have also been developed for conjugate addition reactions, which could be a potential route for introducing substituents onto a pyrrolidine ring. psu.edu

| Catalyst Type | Example | Application in Pyrrolidine Synthesis |

| Palladium Catalysts | Pd(OAc)₂, Pd₂(dba)₃ | Cross-coupling and C-H functionalization reactions. organic-chemistry.org |

| Rhodium Catalysts | Dirhodium complexes | Intramolecular nitrene insertion for N-unprotected pyrrolidines. organic-chemistry.org |

| Lewis Acids | ZrCl₄, Sc(OTf)₃, Zn(OTf)₂ | Activation of carbonyls and imines for cyclization reactions. nih.govacs.org |

| Organocatalysts | Proline derivatives, Guanidines | Asymmetric aldol and Michael addition reactions. mdpi.compsu.edu |

The choice of solvent can have a profound impact on reaction outcomes, influencing solubility, reaction rates, and even selectivity. A systematic screening of solvents is a crucial part of reaction optimization. researchgate.net For instance, in the synthesis of N-methylpyrrolidine, an aqueous medium was successfully employed, highlighting a green chemistry approach. vjs.ac.vn

Other key reaction parameters that are typically optimized include temperature, reaction time, and the stoichiometry of reagents. The use of microwave irradiation can sometimes accelerate reactions and improve yields. google.com Process intensification techniques, such as continuous flow chemistry, can offer significant advantages over traditional batch processing, including better temperature control, improved safety, and easier scalability. frontiersin.orgbeilstein-journals.org These methods allow for rapid optimization of reaction parameters and can lead to higher throughput and more consistent product quality. beilstein-journals.org

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is an increasingly important aspect of modern organic synthesis, aiming to reduce the environmental impact of chemical processes. rsc.org Several strategies can be applied to the synthesis of this compound to make it more environmentally friendly.

One key principle is the use of greener solvents. Water is the most desirable green solvent, and its use in the synthesis of pyrrolidine derivatives has been demonstrated. vjs.ac.vnrsc.orgbohrium.comnih.gov Ethanol, often used in combination with water, is another environmentally benign solvent option. researchgate.net

The use of catalysts, particularly those that are recyclable and non-toxic, is another cornerstone of green chemistry. rsc.orgbohrium.com For example, β-cyclodextrin has been used as a supramolecular catalyst in the synthesis of pyrrolidine-2-one derivatives in an aqueous medium. rsc.orgbohrium.comnih.gov Organocatalysts are also generally considered greener alternatives to heavy metal catalysts. mdpi.com

Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is another important green chemistry metric. Designing synthetic routes that maximize atom economy, for example, through domino or one-pot reactions, is highly desirable. researchgate.net

| Green Chemistry Principle | Application in Pyrrolidine Synthesis |

| Use of Greener Solvents | Employing water or ethanol-water mixtures as the reaction medium. vjs.ac.vnrsc.orgbohrium.comresearchgate.net |

| Catalysis | Utilizing recyclable and non-toxic catalysts like β-cyclodextrin or organocatalysts. mdpi.comrsc.orgbohrium.com |

| Atom Economy | Designing one-pot, multi-component reactions to minimize waste. researchgate.net |

| Energy Efficiency | Using milder reaction conditions, such as room temperature, or energy-efficient technologies like microwave irradiation. google.comrsc.org |

Mechanistic Insights and Advanced Computational Studies on 1 Boc 3 Methylthio Pyrrolidine Chemistry

Elucidation of Reaction Mechanisms for Synthetic Pathways and Transformations

The synthesis of substituted pyrrolidines, including 1-Boc-3-(methylthio)pyrrolidine, can be achieved through various strategies, such as the functionalization of proline derivatives, intramolecular cyclizations, or cycloaddition reactions. Computational studies are instrumental in dissecting these pathways step-by-step. A plausible synthetic route to this compound involves the nucleophilic substitution of a suitable leaving group at the C3 position of a 1-Boc-pyrrolidine precursor, such as 1-Boc-3-hydroxypyrrolidine, with a methylthiolate source.

Mechanistic investigations using computational models can map the entire reaction coordinate, identifying key transition states and intermediates. For instance, in a copper-catalyzed intramolecular C-H amination to form a pyrrolidine (B122466) ring, density functional theory (DFT) calculations can elucidate the step-by-step mechanism, including the oxidation states of the copper catalyst and the nature of the bond-forming events. nih.gov Similarly, the enantioselective lithiation of N-Boc-pyrrolidine has been studied computationally to understand the role of chiral ligands in controlling stereochemistry. acs.orgnih.govyork.ac.uk

At the heart of understanding any chemical reaction is the characterization of its transition state (TS)—the highest energy point along the reaction pathway. Computational methods allow for the precise location and analysis of these fleeting structures. For a hypothetical SN2 reaction to introduce the methylthio group onto the pyrrolidine ring, calculations can determine the geometry of the TS, where the nucleophile (e.g., CH₃S⁻) is forming a bond to C3 while the leaving group (e.g., a tosylate) is simultaneously departing.

The energy of this transition state relative to the reactants determines the activation energy (ΔG‡), a critical factor governing the reaction rate. Computational studies on the lithiation of N-Boc-pyrrolidine have successfully calculated these activation energies, correlating well with experimental observations. nih.govyork.ac.uk By mapping the energy profile, chemists can predict reaction feasibility, optimize conditions, and understand the factors that control reaction speed.

Table 1: Illustrative Calculated Energy Profile for a Hypothetical SN2 Synthesis Step

| Species | Description | Relative Free Energy (ΔG, kcal/mol) |

| Reactants | 1-Boc-3-tosyloxypyrrolidine + CH₃S⁻ | 0.0 |

| Transition State | [CH₃S···C₃H₇N(Boc)···OTs]⁻ | +20.5 |

| Products | This compound + OTs⁻ | -15.2 |

| Note: Data are hypothetical and for illustrative purposes to show typical outputs of a computational energy profile analysis. |

Many synthetic routes for substituted pyrrolidines proceed through distinct intermediates that dictate the final product's stereochemistry and regiochemistry. For example, in palladium-catalyzed hydroarylation reactions to form 3-aryl pyrrolidines, cyclopalladated intermediates are formed, and their relative stability can control selectivity. In reactions involving charged or radical intermediates, the substituents on the pyrrolidine ring play a crucial role. The electron-donating or withdrawing nature of the N-Boc and C3-methylthio groups can stabilize or destabilize these intermediates, thereby directing the reaction toward a specific outcome. Computational modeling can assess the stability of various potential intermediates, explaining observed product distributions and guiding the design of more selective reactions.

Conformational Analysis of this compound and its Derivatives

The five-membered pyrrolidine ring is not planar but exists in puckered conformations, typically described as "envelope" or "twist" forms. The specific conformation adopted by this compound has significant implications for its reactivity and its interaction with biological targets. The bulky tert-butoxycarbonyl (Boc) group on the nitrogen and the methylthio group at the C3 position are key determinants of the ring's preferred geometry.

The pyrrolidine ring is known to exhibit two main pucker modes, often described as Cγ-endo (C4 is out of the plane on the same side as the Cα-carboxyl group in proline) and Cγ-exo (C4 is on the opposite side). nih.gov The presence of substituents heavily influences the equilibrium between these forms.

Substituents on the pyrrolidine ring exert a strong influence on its conformational preferences through steric and electronic effects. nih.gov

N-Boc Group: The large N-Boc group introduces significant steric bulk. To minimize steric strain, the pyrrolidine ring puckers in a way that accommodates this group, often influencing the orientation of other substituents.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | C3-SMe Orientation | Ring Pucker | Relative Energy (kcal/mol) |

| 1 | Pseudo-equatorial | C2-endo | 0.0 |

| 2 | Pseudo-axial | C2-endo | +2.5 |

| 3 | Pseudo-equatorial | C3-exo | +0.8 |

| 4 | Pseudo-axial | C3-exo | +3.1 |

| Note: Data are hypothetical, illustrating how computational analysis can quantify the energetic differences between various ring conformations. |

Stereoelectronic effects arise from the interaction of electron orbitals and are critical in determining molecular conformation and reactivity. In this compound, the sulfur atom, with its lone pairs of electrons, can participate in significant hyperconjugative interactions. These effects involve the donation of electron density from a filled orbital (like the sulfur lone pair, nS) into an adjacent empty anti-bonding orbital (σ*).

For example, an interaction between one of the sulfur's lone pairs and the anti-bonding orbital of an adjacent C-C or C-H bond (nS → σC-C or nS → σC-H) can stabilize certain rotational and ring conformations. The stereoelectronic properties of sulfur-containing groups can be complex, with dicoordinate sulfur capable of being either electron-releasing or electron-withdrawing depending on the electronic context. taylorfrancis.com These subtle orbital interactions can influence the puckering of the pyrrolidine ring and modulate the nucleophilicity or electrophilicity of nearby atoms.

Density Functional Theory (DFT) Calculations for Reactivity and Selectivity Prediction

Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry for its balance of accuracy and computational efficiency. DFT calculations can model the electronic structure of molecules like this compound to predict a wide range of properties. Functionals such as B3LYP are commonly used to investigate geometries and energies of organic molecules, including sulfur-containing compounds. acs.orgresearchgate.net

By analyzing the outputs of DFT calculations, chemists can predict:

Sites of Reactivity: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can indicate the most likely sites for electrophilic and nucleophilic attack, respectively. Maps of electrostatic potential can also highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Reaction Pathways and Barriers: DFT is used to calculate the energy profiles discussed in section 5.1.1, providing quantitative predictions of reaction barriers and thermodynamics. This is essential for understanding chemoselectivity (which functional group reacts) and regioselectivity (where on a molecule a reaction occurs).

Spectroscopic Properties: DFT can predict properties like NMR chemical shifts, which can be compared with experimental data to confirm molecular structures and conformations.

Table 3: Illustrative DFT-Calculated Properties for Reactivity Analysis

| Property | Value | Implication for Reactivity |

| HOMO Energy | -6.5 eV | Indicates the energy of the most available electrons; likely centered on the sulfur atom, suggesting it as a potential site for oxidation or electrophilic attack. |

| LUMO Energy | +1.2 eV | Indicates the energy of the lowest energy empty orbital; potential site for nucleophilic attack. |

| Partial Charge on Sulfur | -0.25 | Suggests the sulfur atom is a nucleophilic center. |

| Partial Charge on C3 | +0.10 | Suggests the carbon attached to sulfur is an electrophilic center. |

| Note: Values are hypothetical and serve to illustrate the type of data generated from DFT calculations to predict chemical behavior. |

Through these advanced computational approaches, a detailed, atom-level understanding of the chemistry of this compound can be developed, enabling more efficient synthesis design and prediction of its chemical properties.

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior

The solution-phase behavior of this compound is governed by the interplay of its three key structural components: the flexible five-membered pyrrolidine ring, the sterically demanding tert-butyloxycarbonyl (Boc) protecting group, and the sulfur-containing methylthio substituent. Computational studies on substituted pyrrolidines have established that the ring is not planar but exists in a dynamic equilibrium between various puckered conformations, primarily described as "envelope" and "twist" forms. emich.edunih.gov The specific substituents on the ring dictate the energetic preference for certain puckered states. nih.gov For this compound, MD simulations can map the free energy surface of this ring puckering, revealing the most probable conformations and the energy barriers for interconversion between them.

A crucial aspect of accurate MD simulations is the choice of a reliable force field, which is a set of parameters describing the potential energy of the system. Force fields like OPLS-AA (Optimized Potentials for Liquid Simulations-All-Atom), GAFF (General AMBER Force Field), and CGenFF (CHARMM General Force Field) are commonly used for small organic molecules. semanticscholar.orgnih.gov However, special attention must be paid to the parameterization of the sulfur atom. Recent advancements in force field development have highlighted the importance of accurately modeling the anisotropic distribution of electron density around sulfur, including its lone pairs and potential σ-holes, to correctly capture non-covalent interactions. nih.gov Therefore, utilizing a force field with refined parameters for organic sulfides is essential for achieving predictive accuracy in simulations of this compound. nih.gov

MD simulations allow for a detailed analysis of the solvation shell surrounding the molecule. By calculating radial distribution functions (RDFs), one can determine the probability of finding solvent molecules at a specific distance from a given atom. For instance, in an aqueous solution, RDFs would likely reveal a well-structured shell of water molecules capable of forming hydrogen bonds with the carbonyl oxygen of the Boc group. The bulky and hydrophobic tert-butyl portion of the Boc group would, in contrast, influence the local water structure through hydrophobic effects. The methylthio group's sulfur atom can also participate in specific, albeit weaker, non-covalent interactions with solvent molecules.

The following table summarizes key dynamic and structural parameters that can be extracted from a molecular dynamics simulation of this compound, providing a quantitative understanding of its behavior.

| Parameter | Description | Insights Gained |

| Pyrrolidine Ring Pucker Analysis | Quantifies the deviation of the ring atoms from a mean plane, often described by puckering amplitude and phase angle. | Determines the preferred envelope or twist conformation of the pyrrolidine ring and the dynamic equilibrium between different puckered states. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to solvent molecules. Can be dissected into polar and non-polar contributions. | Provides a measure of the molecule's exposure to the solvent, helping to explain solubility and hydrophobic effects driven by the Boc group. |

| Radial Distribution Function (RDF) | Describes the probability density of finding a particle at a distance r from a reference particle. For example, g(r) of water oxygen around the carbonyl oxygen. | Reveals the structure of the solvation shell, identifying hydrogen bonding and specific solvent-solute interactions. |

| Dihedral Angle Distribution | The probability distribution of torsion angles for rotatable bonds, such as the C-S bond of the methylthio group. | Characterizes the conformational flexibility and preferred orientations of the side chains, which can influence steric accessibility and reactivity. |

| Hydrogen Bond Analysis | Tracks the formation and lifetime of hydrogen bonds between the solute (e.g., the Boc group's oxygen) and solvent molecules. | Quantifies the strength and dynamics of specific solute-solvent interactions that are crucial for solubility in protic solvents. |

Advanced Characterization and Analytical Methodologies for Research Applications Excluding Basic Compound Identification

Chromatographic Techniques for Enantiomeric and Diastereomeric Purity Assessment (e.g., Chiral HPLC, GC)

The determination of enantiomeric and diastereomeric purity is paramount in the synthesis and application of chiral compounds like "1-Boc-3-(Methylthio)pyrrolidine." Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for separating and quantifying stereoisomers.

Chiral HPLC methods often utilize specialized stationary phases that can differentiate between enantiomers, allowing for the determination of enantiomeric excess (ee). chromatographyonline.comnih.gov For instance, the separation of enantiomeric mixtures of Boc-protected amines has been successfully achieved using chiral HPLC columns. nih.gov The choice of mobile phase, such as a mixture of isopropanol (B130326) and heptane, and the flow rate are critical parameters that are optimized to achieve baseline separation. nih.gov In many cases, a resolution factor of at least 1.7 is targeted to ensure accurate quantification. chromatographyonline.com The enantiomeric excess is a critical parameter, with values greater than 95% often required for specific applications. nih.gov

Similarly, chiral GC can be employed for the enantiomeric resolution of volatile derivatives. libretexts.org This technique is particularly useful for analyzing the products of stereoselective reactions, providing clear separation of enantiomers and allowing for the calculation of enantiomeric excess. libretexts.org The use of chiral columns, such as those with cyclodextrin-based stationary phases, is common for these separations. libretexts.org

Table 1: Exemplary Chiral HPLC and GC Conditions for Purity Assessment of Related Compounds

| Parameter | Chiral HPLC | Chiral GC |

| Column | Daicel Chiralpak IG | Supelco ALPHADEX120 |

| Mobile/Carrier Gas | 5% Isopropanol / 95% Heptane | Helium |

| Flow Rate/Temp. Program | 40 mL/min | Isotherm at 65 °C |

| Detection | UV at 210 nm | Flame Ionization Detector (FID) |

| Analyte Type | Boc-protected amines | Volatile norbornene derivatives |

| Reference | nih.gov | libretexts.org |

Advanced Spectroscopic Methods for Complex Structural Elucidation of Derivatives

The synthesis of derivatives of "this compound" often leads to complex structures where the stereochemistry needs to be unequivocally determined. Advanced spectroscopic methods are indispensable for this purpose.

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the three-dimensional structure of molecules in solution. researchgate.net For derivatives of "this compound," 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are routinely used. conicet.gov.ar

These techniques help in assigning all proton (¹H) and carbon (¹³C) signals, even in cases of significant signal overlap. researchgate.net NOESY experiments are particularly crucial for determining the relative stereochemistry by identifying protons that are close in space. conicet.gov.ar For example, the presence of a NOE correlation between specific protons can confirm a cis or trans relationship in a pyrrolidine (B122466) ring. The application of 2D-NMR allows for a detailed conformational analysis, which is essential for understanding the molecule's biological activity and reactivity. researchgate.net

Computational methods, such as DFT (Density Functional Theory) calculations of NMR chemical shifts, can be used in conjunction with experimental data to assign the most likely structure among several possibilities. scielo.br

While NMR can determine relative stereochemistry, chiroptical techniques like Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are vital for determining the absolute configuration of chiral molecules. acs.orgrsc.org These methods measure the differential absorption or rotation of left- and right-circularly polarized light by a chiral molecule. scispace.com

The experimental ECD or ORD spectrum of a compound with an unknown absolute configuration is compared with the spectrum of a known standard or with a spectrum predicted by quantum chemical calculations. hilarispublisher.com A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration (R or S). acs.org This approach has been successfully used to determine the absolute configuration of various chiral compounds, including those containing a chiral sulfur atom. hilarispublisher.com The combination of ECD and ORD provides a more reliable determination of molecular stereochemistry. acs.org

ECD can also serve as a rapid method for the qualitative evaluation of enantiopurity, as the spectra of enantiomers are mirror images, and the signal amplitude is proportional to the enantiomeric excess. nih.gov

Mass Spectrometry for Mechanistic Pathway Confirmation (e.g., Isotope Labeling Studies)

Mass spectrometry (MS) is a powerful tool for elucidating reaction mechanisms, particularly when combined with isotope labeling studies. thieme-connect.depurdue.edu In the context of reactions involving "this compound" or its derivatives, MS can be used to identify and characterize reaction intermediates and products, providing insights into the step-by-step process of a chemical transformation. researchgate.net

Isotope labeling involves replacing one or more atoms in a reactant with their heavier isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or D for H). nih.govresearchgate.net By tracking the incorporation of these labels in the products and intermediates using MS, chemists can deduce bond-forming and bond-breaking steps in a reaction mechanism. nih.gov For example, in the study of copper-catalyzed C-H amination to form pyrrolidines, MS was used to identify a key copper-fluoride intermediate, supporting a proposed mechanistic pathway. nih.gov High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which aids in determining the elemental composition of unknown species. researchgate.net

Future Perspectives and Emerging Research Directions in 1 Boc 3 Methylthio Pyrrolidine Chemistry

Innovations in Sustainable and Efficient Synthetic Routes

The imperative for green chemistry is driving a paradigm shift in the synthesis of heterocyclic compounds, moving away from traditional methods that often involve harsh conditions and significant waste. chemheterocycles.comresearchgate.net Future synthetic routes to 1-Boc-3-(methylthio)pyrrolidine are expected to prioritize sustainability and efficiency.

Key areas of innovation include:

Bio-based Feedstocks: Research is anticipated to focus on utilizing renewable starting materials. For instance, methods deriving pyrrolidone derivatives from biosourced levulinic acid represent a significant step towards sustainability that could be adapted for precursors of this compound. rsc.org

Catalyst-Free and Additive-Free Reactions: Inspired by reactions that proceed without catalysts or additives, future syntheses could be designed to minimize waste by eliminating the need for auxiliary chemicals, leading to a lower E-factor (Environmental Factor). rsc.org

Chemoenzymatic Processes: The integration of enzymatic steps, such as the decarboxylation of glutamate (B1630785) to form γ-aminobutyrate (GABA) followed by enzymatic cyclization, could offer a highly selective and environmentally benign pathway to the pyrrolidine (B122466) core. researchgate.net

| Parameter | Traditional Synthesis | Future Sustainable Synthesis |

|---|---|---|

| Starting Materials | Petroleum-based | Bio-based, renewable feedstocks |

| Reagents & Catalysts | Stoichiometric, often hazardous | Catalytic, recyclable, enzymatic |

| Solvents | Volatile organic compounds (VOCs) | Green solvents (water, ethanol), solvent-free |

| Waste Generation | High E-Factor | Low E-Factor, atom-economical |

| Energy Consumption | High temperatures and pressures | Milder reaction conditions |

Expanding the Scope of C-3 Functionalization and Remote C-H Activation

The C-3 position of this compound is a prime site for introducing molecular diversity. Beyond this, the activation of traditionally unreactive C-H bonds at other positions on the pyrrolidine ring opens up new avenues for creating complex molecules.

Advanced C-3 Functionalization: The methylthio group is not merely a placeholder but a versatile functional handle. Future research will likely explore its oxidation to sulfoxide (B87167) or sulfone, which can then act as leaving groups for nucleophilic substitution or participate in elimination reactions to introduce unsaturation.

Remote C-H Activation: The functionalization of C-H bonds at positions remote from an existing functional group is a major frontier in organic synthesis. nih.gov For the this compound scaffold, this involves targeting the C-2, C-4, and C-5 positions. Methodologies using directing groups, which position a metal catalyst in proximity to a specific C-H bond, are particularly promising. Palladium-catalyzed C-H arylation has been successfully applied to achieve selective functionalization at the C4 position of pyrrolidine-3-carboxamide (B1289381) derivatives, a strategy that could be adapted for substrates like this compound. acs.orgacs.org Such transformations would enable the divergent synthesis of highly substituted pyrrolidines from a common intermediate. acs.orgresearchgate.net

| Position | Potential Strategy | Anticipated Outcome |

|---|---|---|

| C-2 | Directing group at N-1; lithiation/cross-coupling nih.gov | Introduction of aryl, alkyl, or heteroatom groups |

| C-4 | Directing group at C-3; Pd-catalyzed arylation acs.orgacs.org | Stereoselective synthesis of 3,4-disubstituted pyrrolidines |

| C-5 | Radical relay mechanisms; Hofmann-Löffler-Freytag type reactions researchgate.net | Formation of bicyclic or spirocyclic systems |

Exploration of Novel Reactivity Patterns and Cascade Reactions

Cascade reactions, where multiple bond-forming events occur in a single operation, offer a powerful tool for rapidly building molecular complexity from simple precursors. nih.govnih.gov Future research will likely uncover new cascade pathways involving this compound and explore its unique reactivity.

Cascade Synthesis: New catalytic processes could enable the synthesis of complex pyrrolidine derivatives in a single step. For example, a cascade involving an initial platinum-catalyzed cycloisomerization followed by a nucleophilic addition could construct the pyrrolidine ring and install substituents simultaneously. nih.gov

Ring-Opening and Skeletal Remodeling: The pyrrolidine ring, though relatively unstrained compared to aziridines, can undergo ring-opening reactions under specific conditions to yield linear amines or be remodeled into different heterocyclic systems. researchgate.net The methylthio group could be used to trigger or direct such transformations, for instance, through the formation of a sulfonium (B1226848) ion intermediate that facilitates C-N or C-C bond cleavage. This emerging area of "skeletal remodeling" offers a strategic departure from simple peripheral functionalization. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow synthesis is a significant technological advancement in modern chemistry. mtak.hubohrium.comnih.gov This approach, combined with automated synthesis, is poised to accelerate the exploration of this compound chemistry.

Continuous Flow Synthesis: Performing reactions in microreactors offers superior control over parameters like temperature and reaction time, enhances safety when dealing with hazardous reagents, and facilitates scalability. mtak.hubohrium.comspringerprofessional.de The synthesis of heterocyclic scaffolds, including pyrrolidines, has been shown to benefit greatly from flow chemistry, enabling multistep sequences to be "telescoped" without isolating intermediates. mtak.humdpi.com This technology could be applied to both the production of this compound and its subsequent derivatization.

Automated Synthesis: Automated platforms, such as those using nanoliter-scale dispensing technology, allow for high-throughput screening of reaction conditions and building blocks. nih.govresearchgate.net This miniaturization accelerates the discovery of novel reactions and the rapid generation of libraries of pyrrolidine derivatives for biological screening, while significantly reducing reagent consumption and waste. nih.govresearchgate.net

Development of Next-Generation Pyrrolidine-Based Catalytic Systems

The pyrrolidine scaffold is a "privileged" motif in asymmetric organocatalysis, with proline and its derivatives being among the most successful catalysts for a wide range of transformations. nih.govresearchgate.netnih.govmdpi.com this compound is an ideal starting point for designing novel, next-generation catalytic systems.

Modular Catalyst Design: The C-3 methylthio group provides a unique anchor point for introducing additional functional groups or steric bulk. By modifying this position, new catalysts can be synthesized and tuned for specific reactions. For example, replacing the methylthio group with moieties capable of hydrogen bonding or with bulky substituents could create a tailored chiral environment, enhancing enantioselectivity in reactions like Michael additions or aldol (B89426) reactions. nih.govrsc.org

Polymer-Supported Catalysts: To improve recyclability and facilitate use in flow systems, pyrrolidine-based catalysts can be anchored to microporous organic polymer networks (POPs). uva.es Attaching a derivative of this compound to such a support could lead to robust, heterogeneous catalysts that combine the benefits of high activity with ease of separation and reuse. uva.es The linkage at the C-3 position may offer improved accessibility to the catalytic center compared to traditional C-2 linked systems. uva.es

The continued exploration of this compound through these innovative lenses will undoubtedly unlock new synthetic capabilities and applications, reinforcing the central role of the pyrrolidine scaffold in modern chemistry.

Q & A

What are the established synthetic routes for 1-Boc-3-(Methylthio)pyrrolidine, and how do reaction conditions influence yield and purity?

Basic Research Question

The synthesis of this compound typically involves functionalization of the pyrrolidine core. A common approach is the introduction of the methylthio group via nucleophilic substitution or thiol-ene reactions, followed by Boc protection. For example, in analogous pyrrolidine derivatives (e.g., 1-Boc-3-aminopyrrolidine), NaH/THF systems under controlled temperatures (0°C to rt) are used for alkylation . Key variables affecting yield include:

- Reagent stoichiometry : Excess methylating agents (e.g., MeI) may improve substitution but risk by-products.

- Temperature control : Lower temperatures (0–5°C) minimize side reactions during Boc protection.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) is critical for isolating high-purity products (>95%) .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

Handling requires stringent safety measures due to potential irritancy and reactivity:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors, especially during solvent evaporation steps.

- Waste disposal : Segregate halogenated or sulfur-containing waste for professional treatment to prevent environmental contamination .

- Emergency response : For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid water to prevent dispersion .

How can researchers resolve contradictions in NMR data for this compound derivatives?

Advanced Research Question

Discrepancies in NMR (e.g., unexpected splitting or shifts) often arise from stereochemical complexity or residual solvents. Methodological strategies include:

- 2D NMR (COSY, HSQC) : Assigns coupling patterns and confirms regiochemistry of substituents. For example, NOESY can differentiate axial/equatorial methylthio group orientations .

- Deuterated solvent screening : Test in CDCl₃ vs. DMSO-d₆ to identify solvent-induced shifts.

- Dynamic NMR : Analyze temperature-dependent spectra to detect conformational flexibility in the pyrrolidine ring .

What analytical techniques are optimal for assessing the stability of this compound under varying storage conditions?

Advanced Research Question

Stability studies should evaluate hydrolytic, oxidative, and thermal degradation:

- HPLC-MS : Monitor Boc deprotection (e.g., trifluoroacetic acid by-products) or methylthio oxidation to sulfoxide/sulfone derivatives .

- Accelerated aging : Store samples at 40°C/75% RH for 4 weeks to simulate long-term degradation.

- Karl Fischer titration : Quantify moisture uptake, which accelerates hydrolysis of the Boc group .

- Recommendation : Store under inert gas (N₂/Ar) at –20°C in amber vials to mitigate light/oxygen sensitivity .

How can researchers optimize the removal of synthetic by-products (e.g., diastereomers or unreacted intermediates) during purification?

Advanced Research Question

By-product removal depends on tailored chromatographic or recrystallization strategies:

- Chiral HPLC : Resolve diastereomers using columns like Chiralpak IA/IB with hexane/isopropanol mobile phases .

- pH-sensitive extraction : For Boc-protected amines, adjust aqueous phase pH to partition unreacted starting materials.

- Recrystallization : Use solvent pairs (e.g., EtOAc/heptane) to isolate crystalline products, leveraging differential solubility of by-products .

What computational methods aid in predicting the reactivity of this compound in nucleophilic substitutions?

Advanced Research Question

DFT calculations (e.g., Gaussian, ORCA) model electronic and steric effects:

- Frontier Molecular Orbital (FMO) analysis : Predicts nucleophilic sites via LUMO maps, identifying susceptibility at the methylthio group or pyrrolidine nitrogen.

- Solvent modeling : COSMO-RS simulations assess solvation effects on reaction pathways in polar aprotic solvents (e.g., DMF, THF) .

- Transition state analysis : Identifies energy barriers for Boc deprotection under acidic conditions, guiding catalyst selection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.